kaji-ichigoside F1 - 95298-47-8

kaji-ichigoside F1

Catalog Number: EVT-1211101
CAS Number: 95298-47-8
Molecular Formula: C36H58O10
Molecular Weight: 650.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kaji-ichigoside F1, also known as Kajiichigoside F1, is a pentacyclic triterpenoid saponin primarily found in plants belonging to the Rosaceae family, including Rosa roxburghii, Potentilla anserina L., Rosa rugosa, and Rubus crataegifolius [, , , , , , , ]. This compound belongs to the 19α-hydroxyursane-type triterpenoids, a class of compounds known for their diverse biological activities [, ]. Kaji-ichigoside F1 has garnered significant attention in scientific research due to its potential therapeutic benefits in various areas, including neuroprotection, anti-hyperlipidemic effects, and protection against hypoxia-induced apoptosis [, , ].

Synthesis Analysis

The provided literature does not describe the complete chemical synthesis of Kaji-ichigoside F1. Most studies focus on its isolation and purification from natural sources using techniques like column chromatography with silica gel, Sephadex LH-20, and ODS [].

Molecular Structure Analysis

Kaji-ichigoside F1 possesses a complex molecular structure typical of triterpenoid saponins. It consists of a pentacyclic triterpenoid aglycone, euscaphic acid, linked to a sugar moiety, β-D-glucopyranoside, at the C-28 carboxylic acid group. The structure is characterized by a hydroxyl group at C-19 in the α-configuration, which distinguishes it from other related triterpenoids [, , , , , ].

Mechanism of Action
  • Protection against Hypoxia-Induced Apoptosis: In vascular endothelial cells, Kaji-ichigoside F1 activates the ERK1/2 signaling pathway, leading to the upregulation of Bcl2 expression and downregulation of Bax, cytochrome C, cleaved caspase-9, and cleaved caspase-3, ultimately preventing apoptosis [].
  • Neuroprotection: Kaji-ichigoside F1 displays neuroprotective effects against NMDA-induced neurotoxicity by activating the BDNF/Akt/mTOR signaling pathway and inhibiting the NMDAR-CaMKIIα pathway, leading to increased neurotransmitter levels and reduced neuronal impairment [, ].
  • Anti-hyperlipidemic Effect: While the exact mechanism remains unclear, studies suggest that Kaji-ichigoside F1 may exert its anti-hyperlipidemic effects by regulating lipid metabolism and reducing abdominal fat pad weights [].
Applications
  • Preventing Hypoxia-Induced Apoptosis: Kaji-ichigoside F1 effectively protects vascular endothelial cells against hypoxia-induced apoptosis by modulating multiple signaling pathways, including ERK1/2, NF-κB, and PI3K/AKT []. This protective effect suggests potential applications in treating conditions involving ischemic injury, such as stroke or myocardial infarction.
  • Neuroprotection: Kaji-ichigoside F1 demonstrates neuroprotective effects against NMDA-induced neurotoxicity, improving spatial learning and memory in animal models. It achieves this by regulating NMDA and AMPA receptors and activating the BDNF/Akt/mTOR signaling pathway []. These findings highlight its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease.
  • Anti-hyperlipidemic Effects: Kaji-ichigoside F1 shows potential as an anti-hyperlipidemic agent, effectively reducing abdominal fat pad weights, atherogenic index, and hypercholesterolemia in high-fat diet-induced rat models []. This suggests its potential application in managing obesity and related metabolic disorders.
  • Anti-inflammatory and Antinociceptive Effects: Kaji-ichigoside F1, along with its aglycone euscaphic acid, demonstrates significant anti-inflammatory and antinociceptive activity in animal models, suggesting potential applications in managing pain and inflammatory conditions [, ].

Rosamultin

    Compound Description: Rosamultin, also known as tormentic acid 28-O-glucoside, is a pentacyclic triterpenoid saponin. [] It is often found alongside Kaji-ichigoside F1 in various plant sources and exhibits similar pharmacological activities, including anti-inflammatory and antinociceptive effects. [, ]

    Relevance: Rosamultin is a structural isomer of Kaji-ichigoside F1, sharing the same molecular formula and differing only in the stereochemistry at a single chiral center. [] This subtle difference leads to variations in their interactions with biological targets, resulting in distinct but often overlapping pharmacological profiles. Both compounds have been investigated for their potential in treating conditions like hypoxia-induced apoptosis and skin cell senescence. [, ]

Euscaphic Acid

    Compound Description: Euscaphic acid is a 19α-hydroxyursane-type triterpenoid found in several plant species, including Rosa rugosa. [] It exhibits anti-inflammatory and antinociceptive properties, contributing to the medicinal properties of these plants. []

    Relevance: Euscaphic acid is the aglycone of Kaji-ichigoside F1, meaning it is the core structure without the sugar moiety attached. [] Understanding the activity of euscaphic acid is crucial as it provides insights into the pharmacological activity inherent to the core structure of Kaji-ichigoside F1.

Tormentic Acid

    Compound Description: Tormentic acid, similar to euscaphic acid, is a 19α-hydroxyursane-type triterpenoid found in various plant species. [] It possesses anti-inflammatory and antinociceptive activities, contributing to the therapeutic potential of plants containing this compound. []

    Relevance: Tormentic acid is the aglycone of Rosamultin. [] Comparing the activities of tormentic acid with rosamultin and Kaji-ichigoside F1 provides insights into the role of the sugar moiety in modulating the pharmacological effects of these triterpenoid saponins. []

2α,3α,19α,23-tetrahydroxyurs-12-en-28-oic Acid

    Compound Description: This compound is a polyhydroxyursane-type triterpenoid isolated from the roots of Rosa odorata var. gigantea. []

    Relevance: This compound shares a similar core structure with Kaji-ichigoside F1, differing in the presence of an additional hydroxyl group at the C-23 position. [] This structural similarity suggests potential overlapping pharmacological activities with Kaji-ichigoside F1.

2α,3β,19α-trihydroxyurs-12-en-28-oic acid

    Compound Description: This compound is a polyhydroxyursane-type triterpenoid, also isolated from the roots of Rosa odorata var. gigantea. []

    Relevance: This compound is structurally similar to Kaji-ichigoside F1, differing in the configuration of the hydroxyl group at the C-3 position and lacking the sugar moiety. [] Comparison of their activities can help understand the significance of stereochemistry and glycosylation in the biological activities of these compounds.

2α,3α,19α,23-tetrahydroxy-urs-12-en-28-oic acid-3-O-β-D-glucopyranosyl ester

    Compound Description: This compound, also isolated from Rosa odorata var. gigantea, is a triterpenoid saponin. []

Niga-ichigosides F1 and F2

    Compound Description: Niga-ichigosides F1 and F2 are polyhydroxyursane-type triterpenoid saponins isolated from Rubus crataegifolius leaves. [] They exhibit anti-hyperlipidemic activities. []

    Relevance: These compounds, along with suavissimoside F1 and coreanoside F1, belong to the 19α-hydroxyursane-type triterpenoid (19α-HUT) class, which also includes Kaji-ichigoside F1. [] Studying these related compounds provides insights into the structure-activity relationships and pharmacological potential of 19α-HUTs, particularly in relation to Kaji-ichigoside F1.

Suavissimoside F1 and Coreanoside F1

    Compound Description: Suavissimoside F1 and coreanoside F1 are polyhydroxyursane-type triterpenoid saponins found in Rubus crataegifolius leaves alongside niga-ichigosides F1 and F2. [] Like other 19α-HUTs, they may exhibit anti-hyperlipidemic and other beneficial activities. []

    Relevance: Like Kaji-ichigoside F1, these compounds are members of the 19α-HUT class, emphasizing the significance of this structural motif for biological activity. [] Comparing their structures and activities can help elucidate the contribution of different substituents and glycosylation patterns to the overall pharmacological profile within this class of compounds.

Pomolic acid ester

    Compound Description: Pomolic acid ester, specifically identified as 28-O-formyl-3,19-dihydroxyurs-12-en-28-oic acid, is a new triterpenoid discovered in the leaves of Rubus crataegifolius. []

    Relevance: This compound, found alongside Kaji-ichigoside F1 in Rubus crataegifolius, highlights the presence of diverse triterpenoid structures within this plant species. [] Although its specific activity isn't mentioned in the study, its structural similarity to other triterpenoids suggests it might contribute to the overall bioactivity of the plant.

Arjunglucosides I-V

    Compound Description: Arjunglucosides I-V are oleanane-type triterpenoid saponins found in Terminalia arjuna ("Arjuna"). [] These compounds likely contribute to the cardio-tonic properties attributed to Terminalia arjuna. []

    Relevance: While these compounds are not structurally identical to Kaji-ichigoside F1, their discovery in Terminalia arjuna alongside other ursane-type triterpenoids like Kaji-ichigoside F1 suggests potential overlap in their biosynthesis and pharmacological activities. [] This suggests that plants containing Kaji-ichigoside F1 might also be sources of these structurally related oleanane-type triterpenoids.

2α,3β-dihydroxyurs-12,18-dien-28-oic acid 28-O-β-D-glucopyranosyl ester

    Compound Description: This compound, a novel ursane-type triterpenoid, was isolated from "Arjuna" (Terminalia arjuna) along with other triterpenoid saponins. [] Its specific bioactivity is not described in the study.

    Relevance: This ursane-type triterpenoid glycoside was identified alongside Kaji-ichigoside F1 in Terminalia arjuna. [] Its discovery further highlights the diversity of triterpenoids within this plant and suggests potential shared biosynthetic pathways with Kaji-ichigoside F1.

Arjunetin, sericoside, bellericoside, arjunic acid, arjungenin, arjunolic acid, and crataegioside.

    Compound Description: These compounds are all known oleanane-type triterpenoids, isolated and identified in Terminalia arjuna. [] They are likely contributors to the plant's medicinal properties. []

    Relevance: These oleanane-type triterpenoids were found alongside Kaji-ichigoside F1 and other ursane-type triterpenoids in Terminalia arjuna. [] While structurally distinct from Kaji-ichigoside F1, their co-occurrence suggests the possibility of shared pharmacological activities and potential synergistic effects.

2α,3β,23-trihydroxyurs-12,18-dien-28-oic acid 28-O-β-D-glucopyranosyl ester, quadranoside VIII, 2α,3β,23-trihydroxyurs-12,19-dien-28-oic acid 28-O-β-D-glucopyranosyl ester

    Compound Description: These three compounds are ursane triterpene glycosyl esters also found in "Arjuna" (Terminalia arjuna). [] Their specific biological activities aren't elaborated on in the provided abstract.

    Relevance: These compounds, co-existing with Kaji-ichigoside F1 in Terminalia arjuna, emphasize the rich diversity of ursane-type triterpenoids present in this plant species. [] Their structural similarities to Kaji-ichigoside F1 suggest they might possess overlapping pharmacological properties, contributing to the overall medicinal benefits of Terminalia arjuna.

2α,3α,19α-trihydroxyurs-12-en-28-oic acid-28-O-β-D-xylopyranosyl-(1 → 2)-β-D-glucopyranoside

    Compound Description: This compound is a triterpenoid saponin isolated from the fresh fruits of Rosa sterilis. [] Its specific biological activity is not described in the study.

    Relevance: This compound was found alongside Kaji-ichigoside F1 in Rosa sterilis fruits, indicating a potential biosynthetic relationship between these two compounds. [] Although their exact activities are not explicitly compared, their structural similarities suggest potential overlap in their pharmacological properties.

Properties

CAS Number

95298-47-8

Product Name

kaji-ichigoside F1

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C36H58O10

Molecular Weight

650.8 g/mol

InChI

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1

InChI Key

MLKQAGPAYHTNQQ-FUZXVMJXSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.